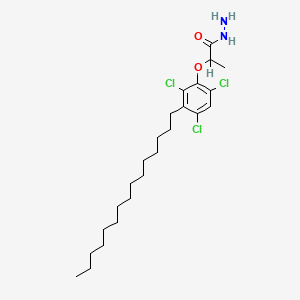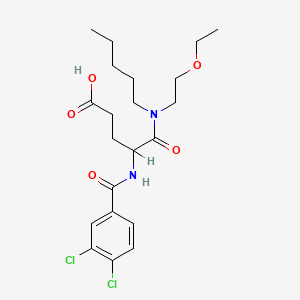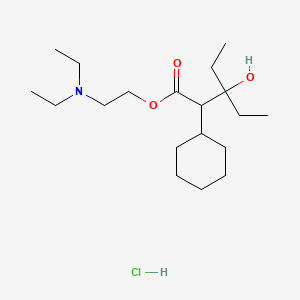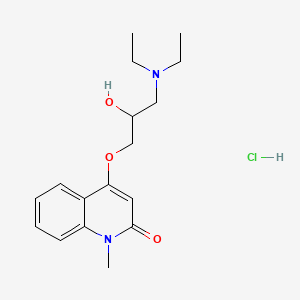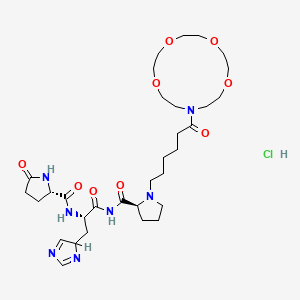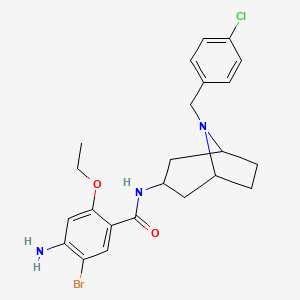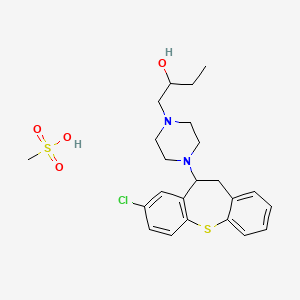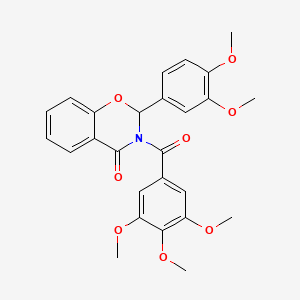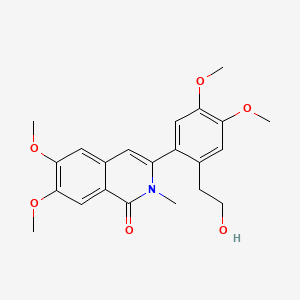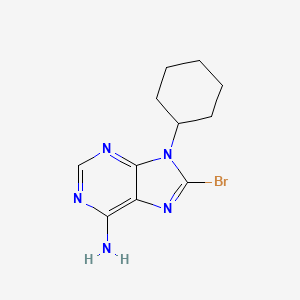
8-Bromo-9-cyclohexyl-9H-adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-9-cyclohexyl-9H-adenine is a synthetic derivative of adenine, a purine nucleobase. This compound is characterized by the substitution of a bromine atom at the 8th position and a cyclohexyl group at the 9th position of the adenine molecule. These modifications enhance its interaction with specific biological targets, making it a valuable tool in scientific research, particularly in the study of adenosine receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-9-cyclohexyl-9H-adenine typically involves the bromination of adenine followed by the introduction of the cyclohexyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The cyclohexyl group is then introduced through a nucleophilic substitution reaction using cyclohexylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-9-cyclohexyl-9H-adenine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the cyclohexyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various adenine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
8-Bromo-9-cyclohexyl-9H-adenine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other adenine derivatives.
Biology: Serves as a ligand for studying adenosine receptors, particularly A2A and A2B subtypes.
Medicine: Investigated for its potential therapeutic effects in conditions involving adenosine receptors, such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 8-Bromo-9-cyclohexyl-9H-adenine involves its interaction with adenosine receptors. The bromine and cyclohexyl substitutions enhance its binding affinity and selectivity for these receptors. Upon binding, the compound modulates receptor activity, influencing various physiological processes. The specific pathways and molecular targets depend on the receptor subtype involved.
Comparison with Similar Compounds
- 8-Bromo-9-ethyl-9H-adenine
- 8-Bromo-9-methyl-9H-adenine
- 9-Ethyladenine
Comparison: 8-Bromo-9-cyclohexyl-9H-adenine is unique due to its cyclohexyl substitution, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness enhances its selectivity and binding affinity for certain adenosine receptor subtypes, making it a valuable tool in receptor studies.
Properties
CAS No. |
1152568-15-4 |
|---|---|
Molecular Formula |
C11H14BrN5 |
Molecular Weight |
296.17 g/mol |
IUPAC Name |
8-bromo-9-cyclohexylpurin-6-amine |
InChI |
InChI=1S/C11H14BrN5/c12-11-16-8-9(13)14-6-15-10(8)17(11)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,13,14,15) |
InChI Key |
IVKXIMVGTFMPDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=NC=NC(=C3N=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


